4-Hydroxy-8-methoxyquinoline
Overview
Description
Synthesis Analysis
The synthesis of 4-Hydroxy-8-methoxyquinoline derivatives often involves multi-step chemical processes. For instance, the synthesis of 4-Chloro-8-methoxyquinoline, a related compound, was achieved through condensation, cyclization, hydrolysis, decarboxylation, and chlorination processes, resulting in an overall yield of 33.81% (Jiang Jia-mei, 2010). This method was optimized and the product was confirmed via 1H NMR and MS.
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-8-methoxyquinoline derivatives has been analyzed through various spectroscopic methods. For example, the structure of 5-ethoxymethyl-8-hydroxyquinoline was elucidated using 1H, 13C NMR, and IR spectroscopy, showing a non-planar structure stabilized by π–π stacking interactions and weak intra and intermolecular H-bonding (H. Bougharraf et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 4-Hydroxy-8-methoxyquinoline derivatives include the synthesis of 8-hydroxyquinoline-substituted boron-dipyrromethene compounds, demonstrating OFF-ON-OFF type of pH-sensing properties. This indicates the compound's potential in creating fluorescent sensors (Yuting Chen et al., 2011).
Physical Properties Analysis
The physical properties, including the crystal structure of 4-Hydroxy-8-methoxyquinoline derivatives, have been a subject of study. For example, the crystal structure of 8-hydroxyquinolinato(1,5-cyclooctadiene)rhodium(I) was determined, providing insights into the compound's geometrical configuration and bonding characteristics (J. Leipoldt & E. C. Grobler, 1983).
Chemical Properties Analysis
The chemical properties of 4-Hydroxy-8-methoxyquinoline derivatives often involve their interaction with metal ions, as seen in the synthesis and characterization of complexes with liquid crystalline behavior (A. Lanfredi et al., 1984). These studies highlight the versatile ligand nature of 8-hydroxyquinoline derivatives in coordination chemistry.
Scientific Research Applications
Synthesis and Chemical Properties
- Jiang Jia-mei (2010) reported on the synthesis of 4-Chloro-8-methoxyquinoline, a derivative of 4H8MQ, highlighting the optimization of reaction conditions and confirmation of the product via spectroscopic methods (Jia-mei, 2010).
- D. Clugston and D. Maclean (1966) analyzed the mass spectra of various monohydroxyquinolines and monomethoxyquinolines, including 8-methoxyquinoline. Their research provides insights into the fragmentation patterns and stability of these compounds (Clugston & Maclean, 1966).
Biological Activities
- A study by Yeh‐long Chen et al. (2006) explored the synthesis and antiproliferative evaluation of 4-anilino-8-hydroxy-2-phenylquinoline derivatives. Their findings suggest the significance of hydroxy substitutions on the quinoline ring for antiproliferative activity against various cancer cells (Yeh‐long Chen et al., 2006).
- V. Warner et al. (1975) synthesized various substituted 8-hydroxyquinolines, including 4-hydroxy derivatives, and evaluated their antibacterial and antiplaque activities. This study indicates potential applications of these compounds in dental health (Warner et al., 1975).
- The research by R. Griffin et al. (1998) on quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) includes studies on 8-hydroxy- and 8-methoxyquinolines. Their work provides valuable insights into the role of these compounds in DNA damage repair processes (Griffin et al., 1998).
Applications in Coordination Chemistry
- A review by M. Albrecht et al. (2008) describes the applications of 8-hydroxyquinoline derivatives, including 4H8MQ, in coordination chemistry. The paper highlights their use in developing new supramolecular sensors, emitting devices, and self-assembled aggregates (Albrecht et al., 2008).
Antimicrobial Evaluation
- T. Meyer et al. (2001) investigated the antimicrobial activity of 4-amino-8-methylquinolines substituted with a hydroxy- or methoxy-group. This research contributes to the understanding of the antimicrobial properties of these compounds (Meyer et al., 2001).
Safety And Hazards
Future Directions
Quinoline derivatives, including 4-Hydroxy-8-methoxyquinoline, have been recognized for their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, the future directions in the study of 4-Hydroxy-8-methoxyquinoline and its derivatives could involve the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
8-methoxy-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-8(12)5-6-11-10(7)9/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVLMLGPDKKYJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287844 | |
Record name | 4-Hydroxy-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50287844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-8-methoxyquinoline | |
CAS RN |
21269-34-1 | |
Record name | 21269-34-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50287844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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